(1-(Thiazol-4-ylmethyl)cyclopropyl)methanol
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Overview
Description
(1-(Thiazol-4-ylmethyl)cyclopropyl)methanol is an organic compound with the molecular formula C8H11NOS It features a cyclopropyl group attached to a methanol moiety, with a thiazole ring linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiazol-4-ylmethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with a thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-(Thiazol-4-ylmethyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Cyclopropylmethanal or cyclopropylmethanoic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(Thiazol-4-ylmethyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (1-(Thiazol-4-ylmethyl)cyclopropyl)methanol is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and hydroxyl group. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-(Thiazol-4-ylmethyl)cyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(1-(Thiazol-4-ylmethyl)cyclopropyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-(Thiazol-4-ylmethyl)cyclopropyl)methanol is unique due to its specific combination of a cyclopropyl group, thiazole ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
[1-(1,3-thiazol-4-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H11NOS/c10-5-8(1-2-8)3-7-4-11-6-9-7/h4,6,10H,1-3,5H2 |
InChI Key |
QRMMCQSMSZETSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=N2)CO |
Origin of Product |
United States |
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